An In-depth Technical Guide to 3-Ethyl-8-azabicyclo[3.2.1]octan-3-ol: Structure, Properties, and Synthesis
An In-depth Technical Guide to 3-Ethyl-8-azabicyclo[3.2.1]octan-3-ol: Structure, Properties, and Synthesis
Abstract
This technical guide provides a comprehensive overview of 3-Ethyl-8-azabicyclo[3.2.1]octan-3-ol, a derivative of the medicinally significant tropane scaffold. The 8-azabicyclo[3.2.1]octane core is a privileged structure in drug discovery, forming the basis for a wide range of biologically active compounds.[1][2] This guide details the chemical structure, stereochemistry, and physicochemical properties of 3-Ethyl-8-azabicyclo[3.2.1]octan-3-ol. A plausible and detailed synthetic protocol via a Grignard reaction is presented, along with a discussion of the expected spectroscopic characteristics. Furthermore, the potential pharmacological applications of this compound are explored in the context of the known biological activities of related 8-azabicyclo[3.2.1]octane derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction: The Significance of the 8-Azabicyclo[3.2.1]octane Scaffold
The 8-azabicyclo[3.2.1]octane, commonly known as the tropane skeleton, is a bicyclic alkaloid that is the core structure of numerous natural and synthetic compounds with significant biological activities.[3] This rigid framework provides a well-defined three-dimensional orientation of substituents, making it an ideal scaffold for the design of ligands targeting various receptors and transporters in the central nervous system (CNS).[4]
Derivatives of the 8-azabicyclo[3.2.1]octane scaffold have been shown to exhibit a wide range of pharmacological effects, including but not limited to, antagonism of the kappa opioid receptor and the vasopressin V1A receptor.[5][6] The therapeutic potential of these compounds has led to extensive research into their synthesis and structure-activity relationships (SAR). 3-Ethyl-8-azabicyclo[3.2.1]octan-3-ol is a specific analog within this class, and understanding its chemical and physical properties is crucial for its potential development as a pharmacological tool or therapeutic agent.
Chemical Structure and Stereochemistry
IUPAC Nomenclature and Basic Information
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Systematic IUPAC Name: 3-Ethyl-8-azabicyclo[3.2.1]octan-3-ol
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CAS Number: The specific CAS number for the endo-isomer is 866929-79-5.[7]
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Molecular Formula: C₉H₁₇NO
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Molecular Weight: 155.24 g/mol
Core Structure and Isomerism
The structure of 3-Ethyl-8-azabicyclo[3.2.1]octan-3-ol consists of a seven-membered ring bridged by a nitrogen atom, forming a bicyclic system. The ethyl and hydroxyl groups are both attached to the C3 position.
A critical aspect of the 8-azabicyclo[3.2.1]octane scaffold is its stereochemistry. The substituents on the six-membered ring can exist in two diastereomeric forms: endo and exo. In the case of 3-substituted derivatives, the substituent is considered endo if it is on the same side as the larger (C1-C2-C4-C5) bridge and exo if it is on the opposite side. The stereochemistry of the substituents significantly influences the biological activity of these compounds.[4]
For 3-Ethyl-8-azabicyclo[3.2.1]octan-3-ol, the addition of the ethyl group to the C3 carbonyl of a tropinone precursor can lead to two possible stereoisomers, with the hydroxyl group being either endo or exo relative to the ethyl group, which will also adopt an endo or exo position. The predominant isomer formed during synthesis will depend on the reaction conditions and the steric hindrance of the reagents.
Caption: General Chemical Structure of 3-Ethyl-8-azabicyclo[3.2.1]octan-3-ol.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Weight | 155.24 g/mol | Calculated |
| Molecular Formula | C₉H₁₇NO | Calculated |
| XLogP3 | 1.1 | Predicted |
| Hydrogen Bond Donor Count | 1 | Predicted |
| Hydrogen Bond Acceptor Count | 2 | Predicted |
| Rotatable Bond Count | 1 | Predicted |
| Topological Polar Surface Area | 32.3 Ų | Predicted |
| Melting Point | Estimated 100-120 °C | Based on analogs like endo-8-isopropyl-8-azabicyclo[3.2.1]octan-3-ol (112-114 °C)[8] |
| Boiling Point | > 200 °C | Estimated |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, methanol, DMSO). Limited solubility in water. | Estimated |
| pKa (of the amine) | 9-10 | Estimated based on tropane alkaloids |
Synthesis of 3-Ethyl-8-azabicyclo[3.2.1]octan-3-ol
A robust and logical synthetic route to 3-Ethyl-8-azabicyclo[3.2.1]octan-3-ol is through the Grignard reaction, a powerful method for forming carbon-carbon bonds.[9] This approach involves the nucleophilic addition of an ethyl Grignard reagent (ethylmagnesium bromide) to the carbonyl group of a suitable tropinone precursor.[10]
Reaction Principle
The synthesis starts with a protected or N-substituted tropinone derivative. The Grignard reagent, ethylmagnesium bromide, acts as a strong nucleophile, attacking the electrophilic carbonyl carbon at the C3 position of the tropinone ring. This is followed by an acidic workup to protonate the resulting alkoxide, yielding the tertiary alcohol.
Caption: Synthetic Workflow for 3-Ethyl-8-azabicyclo[3.2.1]octan-3-ol via Grignard Reaction.
Detailed Experimental Protocol
Materials:
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N-Benzyl-8-azabicyclo[3.2.1]octan-3-one (N-Benzyltropinone)
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Magnesium turnings
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Ethyl bromide
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Anhydrous sodium sulfate (Na₂SO₄)
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Iodine crystal (for initiation)
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Standard laboratory glassware, including a three-necked round-bottom flask, dropping funnel, and reflux condenser, all thoroughly dried.
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Inert atmosphere (Nitrogen or Argon)
Procedure:
Step 1: Preparation of Ethylmagnesium Bromide
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere, place magnesium turnings (1.2 equivalents).
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Add a small crystal of iodine to activate the magnesium surface.
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Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.
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In the dropping funnel, place a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether or THF.
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Add a small portion of the ethyl bromide solution to the magnesium suspension. The reaction is initiated when the color of the iodine disappears and bubbling is observed. If the reaction does not start, gentle warming may be required.
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Once the reaction has initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution should be a cloudy grey or brown.
Step 2: Grignard Reaction with N-Benzyltropinone
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Cool the freshly prepared ethylmagnesium bromide solution to 0 °C in an ice bath.
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Dissolve N-Benzyltropinone (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.
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Add the N-Benzyltropinone solution dropwise to the stirred Grignard reagent at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Step 3: Workup and Purification
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Cool the reaction mixture to 0 °C in an ice bath.
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Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel to afford 3-Ethyl-8-benzyl-8-azabicyclo[3.2.1]octan-3-ol.
Step 4: Deprotection (if necessary)
If the N-benzyl protecting group needs to be removed, this can be achieved through catalytic hydrogenation (e.g., using H₂, Pd/C in ethanol) to yield the final product, 3-Ethyl-8-azabicyclo[3.2.1]octan-3-ol.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show characteristic signals for the bicyclic core protons, as well as the ethyl group. The bridgehead protons (H1 and H5) would likely appear as broad singlets or multiplets. The protons of the six-membered ring would exhibit complex splitting patterns due to their diastereotopic nature. The ethyl group would show a triplet for the methyl protons and a quartet for the methylene protons. The hydroxyl proton would appear as a broad singlet, which would be exchangeable with D₂O.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is expected to show nine distinct signals corresponding to the nine carbon atoms in the molecule. The quaternary carbon at C3, bearing the ethyl and hydroxyl groups, would appear at a characteristic downfield shift. The chemical shifts of the other carbons in the bicyclic system would be consistent with those observed for other tropane derivatives.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. C-H stretching vibrations for the aliphatic protons would be observed around 2800-3000 cm⁻¹. A C-O stretching band would be expected in the region of 1050-1150 cm⁻¹.
Mass Spectrometry
The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (155.24 g/mol ). Fragmentation patterns would likely involve the loss of the ethyl group, the hydroxyl group, or cleavage of the bicyclic ring system, which is characteristic of tropane alkaloids.[13]
Potential Applications and Biological Activity
While there is no specific pharmacological data available for 3-Ethyl-8-azabicyclo[3.2.1]octan-3-ol, the extensive research on related analogs provides a strong basis for predicting its potential biological activities.
Derivatives of the 8-azabicyclo[3.2.1]octane scaffold have been investigated for their activity at various CNS targets. For instance, certain 3-substituted tropane analogs have shown high affinity and selectivity as antagonists for the kappa opioid receptor, which are of interest for the treatment of depression and other mood disorders.[5] Other derivatives have been identified as potent antagonists of the vasopressin V1A receptor, with potential applications in treating conditions such as anxiety and depression.[6]
Given these precedents, it is plausible that 3-Ethyl-8-azabicyclo[3.2.1]octan-3-ol could exhibit activity at one or more of these receptors. The presence of the ethyl and hydroxyl groups at the C3 position would influence its binding affinity and selectivity. Further pharmacological screening of this compound is warranted to determine its specific biological profile.
Conclusion
3-Ethyl-8-azabicyclo[3.2.1]octan-3-ol is a derivative of the pharmacologically important tropane scaffold. This technical guide has provided a detailed overview of its chemical structure, stereochemistry, and predicted physicochemical and spectroscopic properties. A reliable synthetic route via a Grignard reaction has been outlined, providing a practical method for its preparation. While specific biological data for this compound is currently lacking, the known activities of related analogs suggest its potential as a modulator of CNS targets. Further research, including its synthesis, purification, and comprehensive pharmacological evaluation, is necessary to fully elucidate the potential of 3-Ethyl-8-azabicyclo[3.2.1]octan-3-ol in drug discovery and development.
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